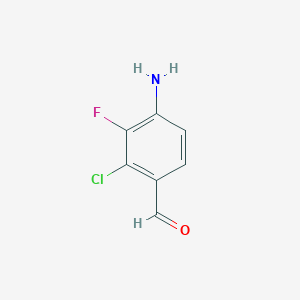

4-Amino-2-chloro-3-fluorobenzaldehyde

Descripción general

Descripción

4-Amino-2-chloro-3-fluorobenzaldehyde is a chemical compound with the molecular formula C7H5ClFNO . It is a halogen substituted benzaldehyde .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H5ClFNO . The exact 3D structure is not provided in the search results.Chemical Reactions Analysis

This compound may participate in various chemical reactions. For instance, due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

4-Amino-2-chloro-3-fluorobenzaldehyde plays a significant role in chemical synthesis and catalysis. It is utilized in the preparation of various derivatives and complexes, demonstrating its versatility in chemical reactions. For instance, it is involved in the synthesis of thiazolidin-4-one derivatives, which exhibit promising antioxidant activity. These derivatives are synthesized through reactions with chloroacetonitrile and acrylonitrile, indicating the compound's utility in creating biologically active molecules (El Nezhawy et al., 2009). Furthermore, its involvement in the synthesis of Schiff bases, which are later used for complexation reactions to obtain Zn(II) chelates, highlights its role in creating compounds with potential antibacterial properties (Chohan et al., 2003).

Analytical Chemistry

In the realm of analytical chemistry, this compound is an integral part of developing fluorescence derivatization reagents for aromatic aldehydes, showcasing its critical role in enhancing detection and analysis techniques. Its use in fluorescence derivatization enables selective reactions with aromatic aldehydes, allowing for more precise and sensitive analytical methods, which are crucial in various scientific investigations (Nohta et al., 1994).

Material Science and Carbon Dioxide Adsorption

In material science, the compound contributes to the synthesis of fluorinated microporous polyaminals, showing its importance in developing new materials with specific properties. These fluorinated polymers exhibit increased specific surface areas and tailored pore sizes, which are essential characteristics for adsorbing gases like carbon dioxide. This application is particularly relevant in environmental science and technology, where the efficient capture and storage of greenhouse gases are critical challenges (Li et al., 2016).

Pharmaceutical Research

In pharmaceutical research, the compound is used in the synthesis of various pharmacologically active molecules. For instance, it is involved in the synthesis of N-heterocyclic chalcone derivatives, which are evaluated for their anticancer properties. The ability to synthesize such derivatives and assess their biological activity underscores the compound's utility in drug discovery and development (Fegade & Jadhav, 2022).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds, such as fluorobenzaldehyde, have been used to make a variety of schiff base compounds through a condensation reaction .

Mode of Action

It’s known that fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . This suggests that 4-Amino-2-chloro-3-fluorobenzaldehyde may interact with its targets in a similar manner.

Biochemical Pathways

Fluorobenzaldehyde and its derivatives have been used to synthesize schiff base compounds, which have antimicrobial properties . This suggests that this compound may also be involved in similar biochemical pathways.

Result of Action

Similar compounds have been shown to have antimicrobial properties , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

4-amino-2-chloro-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBYVFWVUDTYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)

![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)

![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)

![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)